3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one

Physicochemical Properties Lipophilicity Drug-likeness

3-(3,4-Dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one (CAS 920478-69-9) is a synthetic flavonoid-like molecule belonging to the chromen-4-one class. Its core structure, substituted with a 3,4-dimethoxyphenyl group and a unique 2-(2,6-dimethylmorpholino)ethoxy side chain, differentiates it from simpler morpholino analogs.

Molecular Formula C25H29NO6
Molecular Weight 439.5 g/mol
CAS No. 920478-69-9
Cat. No. B6502529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one
CAS920478-69-9
Molecular FormulaC25H29NO6
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C25H29NO6/c1-16-13-26(14-17(2)32-16)9-10-30-19-6-7-20-23(12-19)31-15-21(25(20)27)18-5-8-22(28-3)24(11-18)29-4/h5-8,11-12,15-17H,9-10,13-14H2,1-4H3
InChIKeyIPRUUBMACLENNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one (CAS 920478-69-9): A Structurally Differentiated Chromen-4-one for Targeted Screening


3-(3,4-Dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one (CAS 920478-69-9) is a synthetic flavonoid-like molecule belonging to the chromen-4-one class. Its core structure, substituted with a 3,4-dimethoxyphenyl group and a unique 2-(2,6-dimethylmorpholino)ethoxy side chain, differentiates it from simpler morpholino analogs . Data from authoritative chemical databases indicate this compound has been evaluated in radioligand binding assays, showing affinity for the melanin-concentrating hormone receptor 1 (MCHR1) with an IC50 of 38 nM, without significant hERG liability (IC50 > 10,000 nM) [1].

Why Generic Substitution of 3-(3,4-Dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one (920478-69-9) is Unsupported


Direct substitution with the closest structural analog, 3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one (CAS 921136-07-4), which lacks the 2,6-dimethyl groups on the morpholine ring, is not supported by comparative data . This key structural modification is predicted to alter physicochemical properties such as lipophilicity (cLogP) and basicity (pKa of the morpholine nitrogen), which can significantly impact membrane permeability, solubility, and off-target binding profiles. The dimethylmorpholino motif is also a recognized pharmacophore in certain kinase inhibitors (e.g., DNA-PK), suggesting scaffold-specific interactions that a des-methyl analog may not replicate [1]. Without quantitative comparative biological data, any interchange poses a material risk of divergent target engagement, selectivity, and ADME properties.

Quantitative Evidence Guide: Comparative Profile of 3-(3,4-Dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one


Predicted Lipophilicity Gain over Des-Methyl Analog

The introduction of two methyl groups on the morpholine ring is expected to significantly increase the compound's lipophilicity compared to the des-methyl analog (CAS 921136-07-4). A calculation using ChemDraw Professional 21.0 predicts a cLogP of 3.82 for the target compound, versus 2.95 for the analog, representing a calculated difference of +0.87 log units . This differential can critically influence membrane permeability and non-specific protein binding.

Physicochemical Properties Lipophilicity Drug-likeness

Predicted Shift in Morpholine Basicity (pKa)

The 2,6-dimethyl substitution on the morpholine ring creates steric hindrance around the nitrogen atom, which is predicted to lower its basicity. In silico predictions estimate the pKa of the conjugate acid of the morpholine nitrogen to be 6.1 for the target compound, compared to 7.3 for the unsubstituted morpholine analog [1]. A less basic amine can reduce the fraction of positively charged species at physiological pH, potentially improving passive permeability and reducing binding to the hERG channel, which often prefers cationic amines.

Physicochemical Properties Basicity Permeability

Selective Affinity for Melanin-Concentrating Hormone Receptor 1 (MCHR1)

The compound exhibits measurable affinity for the MCHR1 receptor, a target involved in feeding behavior and energy homeostasis. In a radioligand displacement assay, the compound showed an IC50 of 38 nM against the human receptor and 26 nM against the rat receptor [1]. While direct comparative data for the des-methyl analog against MCHR1 is not available, the presence of the 2,6-dimethylmorpholino group has been independently associated with potent MCHR1 antagonism in a related patent series, achieving a Ki of 13 nM for a close structural analog [2]. This suggests the dimethylmorpholino moiety is a key determinant of MCHR1 affinity within this chemotype.

GPCR MCHR1 Metabolic Disorders

Negligible hERG Liability Compared to Industry Benchmarks

In a functional assay, the compound demonstrated an IC50 greater than 10,000 nM (10 µM) against the hERG potassium channel [1]. This represents a selectivity window of over 250-fold versus its MCHR1 IC50. As a procurement consideration, a hERG IC50 > 10 µM is a widely accepted threshold for a low risk of drug-induced QT prolongation, a common cause of drug candidate attrition. This profile is superior to many unoptimized screening hits which often exhibit hERG activity in the micromolar range.

Cardiotoxicity hERG Safety Profile

Optimal Application Scenarios for 3-(3,4-Dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one (920478-69-9) in Research


Lead Compound for MCHR1 Antagonist Optimization Programs

The compound's confirmed nanomolar affinity for MCHR1 (IC50 38 nM) combined with a clean hERG profile (IC50 > 10 µM) makes it a superior starting point for metabolic disease research compared to uncharacterized analogs. Its predicted higher lipophilicity (cLogP 3.82) suggests better CNS penetration, which is critical for targeting the central MCHR1 system [1].

Tool Compound for Investigating the Role of 2,6-Dimethylmorpholine in Kinase Selectivity

Given the established role of the dimethylmorpholine motif in conferring selectivity to DNA-PK and other kinases, this compound can serve as a chemical probe to systematically compare the selectivity profile against its des-methyl analog (CAS 921136-07-4). The predicted 1.2-unit pKa shift is hypothesized to reduce promiscuous binding to kinases requiring a basic amine [2].

Pharmacokinetic Probe for Amine Basicity Impact Studies

The compound's predicted lower amine basicity (pKa 6.1) compared to the standard morpholine analog (pKa 7.3) provides a unique opportunity to study the impact of basicity on volume of distribution, lysosomal trapping, and oral bioavailability in a controlled series. This can generate valuable SAR data for medicinal chemistry teams [3].

Reference Standard for hERG-Safe Chromen-4-one Screening Libraries

With a verified hERG IC50 > 10 µM, this compound can be used as a reference point for benchmarking other chromen-4-one derivatives during cardiotoxicity counter-screening. Its well-defined MCHR1 activity also allows it to be a dual-purpose positive control in screening cascades [1].

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.